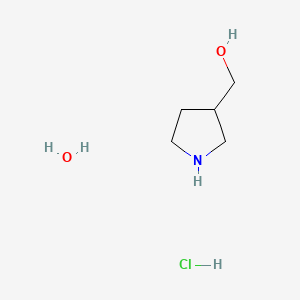
Chlorhydrate de pyrrolidin-3-ylméthanol hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidin-3-ylmethanol hydrochloride hydrate is a chemical compound with the molecular formula C5H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Applications De Recherche Scientifique
Pyrrolidin-3-ylmethanol hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Pyrrolidin-3-ylmethanol hydrochloride hydrate is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrrolidin-3-ylmethanol hydrochloride hydrate can be synthesized through several synthetic routes. One common method involves the reduction of pyrrolidin-3-ylmethanone using a reducing agent such as sodium borohydride in the presence of hydrochloric acid. The reaction typically takes place in an aqueous medium at room temperature, resulting in the formation of pyrrolidin-3-ylmethanol hydrochloride hydrate.
Industrial Production Methods
In an industrial setting, the production of pyrrolidin-3-ylmethanol hydrochloride hydrate may involve the use of more scalable and efficient processes. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidin-3-ylmethanol hydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-3-ylmethanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form pyrrolidin-3-ylmethane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in pyrrolidin-3-ylmethanol hydrochloride hydrate can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Pyrrolidin-3-ylmethanone.
Reduction: Pyrrolidin-3-ylmethane.
Substitution: Pyrrolidin-3-ylmethyl chloride.
Mécanisme D'action
The mechanism by which pyrrolidin-3-ylmethanol hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolidine
- Pyrrolidin-3-ylmethanone
- Pyrrolidin-3-ylmethane
Uniqueness
Pyrrolidin-3-ylmethanol hydrochloride hydrate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its hydrate form also provides additional stability and solubility, making it more versatile in different research and industrial applications compared to its non-hydrated counterparts.
Propriétés
IUPAC Name |
pyrrolidin-3-ylmethanol;hydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH.H2O/c7-4-5-1-2-6-3-5;;/h5-7H,1-4H2;1H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRUQHLMAAARJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CO.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)
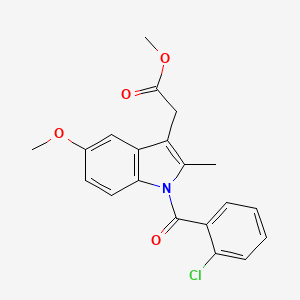
![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)
![3-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B591998.png)
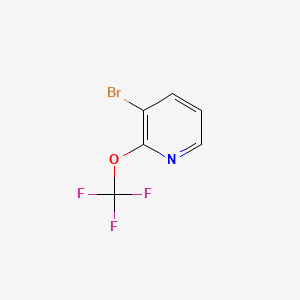
![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)

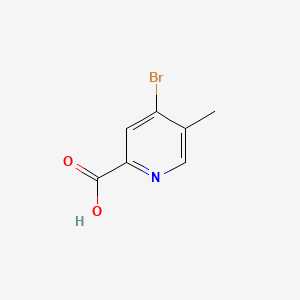


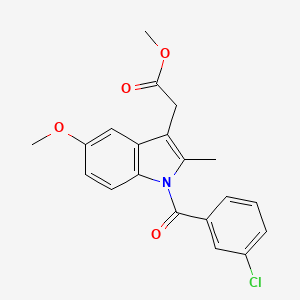

![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopiperidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B592013.png)

